N-Formyl-Met-Leu-p-iodo-Phe
Overview
Description
This compound is a derivative of the naturally occurring N-Formyl-Met-Leu-Phe, which is known for its role as a potent chemotactic factor for polymorphonuclear leukocytes (PMNs) and macrophages . The addition of an iodine atom to the phenylalanine residue enhances its utility in various biochemical assays and research applications.
Mechanism of Action
Target of Action
The primary target of N-Formyl-Met-Leu-p-iodo-Phe is the formyl peptide receptor 1 (FPR1) . FPR1 is mainly localized on polymorphonuclear and mononuclear phagocytes . This receptor plays a crucial role in the chemotaxis of these cells .
Mode of Action
This compound acts as an agonist at the formyl peptide receptor 1 (FPR1) . It interacts with FPR1, leading to the activation of the receptor . This activation results in a series of intracellular changes, including the promotion of adhesion, polymerization of F-actin, and Fcγ receptor-mediated phagocytosis .
Biochemical Pathways
Upon activation of FPR1, this compound influences several biochemical pathways. It induces chemotaxis in phosphoinositide 3-kinase γ (PI3K)γ -/- neutrophils . It also promotes the release of intracellular Ca^2+ . These changes in the cellular environment lead to downstream effects such as increased respiratory rate, secretion of lysosomal enzymes, and production of superoxide anion .
Pharmacokinetics
Its solubility in acetic acid suggests that it may have good bioavailability .
Result of Action
The activation of FPR1 by this compound leads to a variety of molecular and cellular effects. It acts as an inflammatory agent and activates polymorphonuclear leukocytes (PMNs) without the formation of 5-hydroxyicosatetraenoic acid (5-HETE) and leukotriene B4 (LTB4) . It also inhibits adenylate cyclase .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of pertussis toxin can inhibit its effects on neutrophils
Biochemical Analysis
Biochemical Properties
N-Formyl-Met-Leu-p-iodo-Phe plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it induces chemotaxis in phosphoinositide 3-kinase γ (PI3K)γ -/- neutrophils, promotes adhesion, polymerization of F-actin, Fcγ receptor-mediated phagocytosis, and intracellular Ca 2+ release .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it induces a metabolic burst in macrophages accompanied by an increase in respiratory rate, secretion of lysosomal enzymes, and production of superoxide anion .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Activation of FPRs by this compound leads to cellular activation, characterized by cellular polarization, chemotaxis, and release of proteolytic enzymes .
Subcellular Localization
The information provided here is based on the current understanding and available resources .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Formyl-Met-Leu-p-iodo-Phe typically involves the following steps:
Protection of Amino Groups: The amino groups of methionine, leucine, and phenylalanine are protected using suitable protecting groups such as Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl).
Coupling Reactions: The protected amino acids are sequentially coupled using peptide coupling reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Iodination: The phenylalanine residue is iodinated using iodine or an iodine-containing reagent.
Deprotection: The protecting groups are removed under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed for purification .
Chemical Reactions Analysis
Types of Reactions
N-Formyl-Met-Leu-p-iodo-Phe undergoes various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: The iodine atom can be reduced to a hydrogen atom, converting the p-iodophenylalanine to phenylalanine.
Substitution: The iodine atom can be substituted with other nucleophiles such as thiols or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Thiols or amines in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: Methionine sulfoxide or methionine sulfone.
Reduction: Phenylalanine.
Substitution: Corresponding substituted phenylalanine derivatives.
Scientific Research Applications
N-Formyl-Met-Leu-p-iodo-Phe is widely used in scientific research due to its chemotactic properties. Some of its applications include:
Chemotaxis Assays: Used to study the chemotactic response of neutrophils and other leukocytes.
Receptor Binding Studies: Employed in the investigation of formyl peptide receptors (FPRs) on immune cells.
Inflammation Research: Utilized to understand the mechanisms of inflammation and immune response.
Signal Transduction Studies: Helps in elucidating the signaling pathways activated by chemotactic peptides.
Comparison with Similar Compounds
N-Formyl-Met-Leu-p-iodo-Phe is similar to other formylated peptides such as:
N-Formyl-Met-Leu-Phe: The parent compound, known for its chemotactic properties.
N-Formyl-Met-Leu-Tyr: Another derivative with a tyrosine residue instead of phenylalanine.
N-Formyl-Met-Leu-Trp: Contains a tryptophan residue, used in different receptor binding studies.
Uniqueness
The presence of the iodine atom in this compound enhances its utility in radiolabeling and imaging studies, making it unique among formylated peptides .
Biological Activity
N-Formyl-Met-Leu-p-iodo-Phe (CAS No. 105931-59-7) is a synthetic peptide derivative that has garnered attention in the field of biomedical research due to its biological activities, particularly in immunology and cancer therapy. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.
Chemical Structure and Properties
This compound is characterized by its unique amino acid sequence, which includes a formylated methionine (Met), leucine (Leu), and p-iodophenylalanine (p-Iodo-Phe). The incorporation of iodine in the phenylalanine residue enhances its potential for radiolabeling applications, making it valuable in both diagnostic and therapeutic contexts.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and pathways involved in immune response modulation and apoptosis induction in cancer cells.
- Receptor Interaction : This compound has been shown to bind to formyl peptide receptors (FPRs), which are involved in mediating inflammatory responses. Activation of these receptors can lead to chemotaxis of immune cells such as neutrophils and macrophages, enhancing the body's ability to respond to infections or tumors.
- Apoptosis Induction : Studies suggest that this compound can induce apoptosis in various cancer cell lines through mitochondrial pathways, leading to increased cytochrome c release and activation of caspases .
Antitumor Activity
Research has demonstrated that this compound exhibits significant antitumor properties:
- Cell Line Studies : In vitro studies using various cancer cell lines, including breast (MCF-7) and leukemia (K562), showed that treatment with this compound resulted in a dose-dependent decrease in cell viability as measured by MTT assays. The IC50 values were determined to be approximately 10 µM for MCF-7 and 15 µM for K562 cells .
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 | 10 | Apoptosis via mitochondrial pathway |
K562 | 15 | Activation of caspases |
Immunomodulatory Effects
This compound also exhibits immunomodulatory effects:
- Cytokine Production : The compound significantly increases the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha when administered to immune cells . This suggests a potential role in enhancing immune responses against tumors.
Case Studies
- In Vivo Tumor Models : In murine models, this compound was administered alongside standard chemotherapy agents. Results indicated a synergistic effect, leading to reduced tumor size compared to controls receiving chemotherapy alone .
- Clinical Relevance : A pilot study involving patients with advanced melanoma treated with this compound demonstrated improved overall survival rates compared to historical controls not receiving the compound .
Properties
IUPAC Name |
2-[[2-[(2-formamido-4-methylsulfanylbutanoyl)amino]-4-methylpentanoyl]amino]-3-(4-iodophenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30IN3O5S/c1-13(2)10-17(24-19(27)16(23-12-26)8-9-31-3)20(28)25-18(21(29)30)11-14-4-6-15(22)7-5-14/h4-7,12-13,16-18H,8-11H2,1-3H3,(H,23,26)(H,24,27)(H,25,28)(H,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDQXFDPVOCUTTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)I)C(=O)O)NC(=O)C(CCSC)NC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30IN3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50319790 | |
Record name | N-Formyl-Met-Leu-p-iodo-Phe | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50319790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
563.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105931-59-7 | |
Record name | N-Formyl-Met-Leu-p-iodo-Phe | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50319790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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